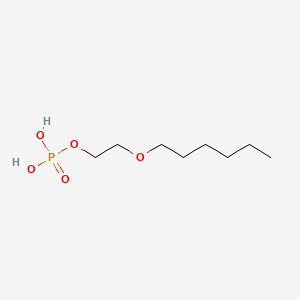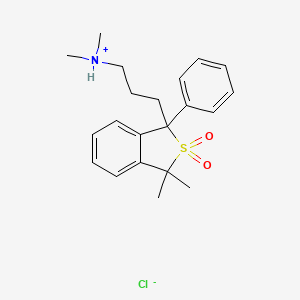
1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo(c)thiophene-1-propylamine 2,2-dioxide HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine 2,2-dioxide HCl: is a synthetic organic compound belonging to the class of benzo©thiophene derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine 2,2-dioxide HCl typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the benzo©thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophenes and benzene derivatives.
Introduction of substituents: The phenyl and propylamine groups are introduced through substitution reactions, often using reagents like phenyl halides and amines.
Oxidation: The 2,2-dioxide functionality is introduced through oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or peracids.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: The phenyl and propylamine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenyl halides, amines, alkyl halides.
Major Products:
Oxidation products: Compounds with additional oxygen-containing functional groups.
Reduction products: Compounds with reduced sulfur or other functional groups.
Substitution products: Compounds with different substituents on the phenyl or propylamine groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds:
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Diazepam
Comparison:
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: Similar in structure but lacks the sulfur atom and 2,2-dioxide functionality, leading to different chemical properties and applications.
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Contains an imidazole ring instead of a benzo©thiophene core, resulting in different reactivity and uses.
- Diazepam: A well-known pharmaceutical compound with a different core structure (benzodiazepine) and distinct pharmacological properties.
The uniqueness of 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo©thiophene-1-propylamine 2,2-dioxide HCl lies in its specific combination of functional groups and core structure, which confer unique chemical and biological properties.
特性
| 29140-42-9 | |
分子式 |
C21H28ClNO2S |
分子量 |
394.0 g/mol |
IUPAC名 |
3-(3,3-dimethyl-2,2-dioxo-1-phenyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H27NO2S.ClH/c1-20(2)18-13-8-9-14-19(18)21(25(20,23)24,15-10-16-22(3)4)17-11-6-5-7-12-17;/h5-9,11-14H,10,15-16H2,1-4H3;1H |
InChIキー |
DTRPTGBAXBLZCE-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(S1(=O)=O)(CCC[NH+](C)C)C3=CC=CC=C3)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



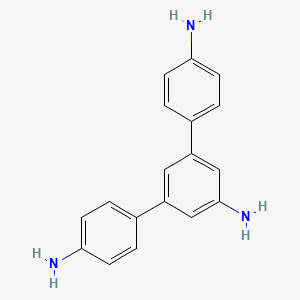
![butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate](/img/structure/B13749227.png)
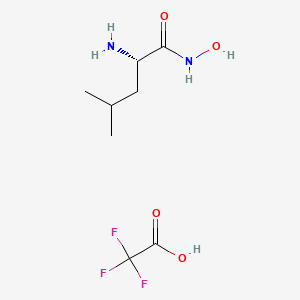
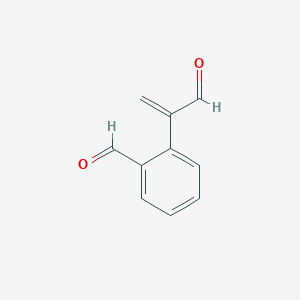
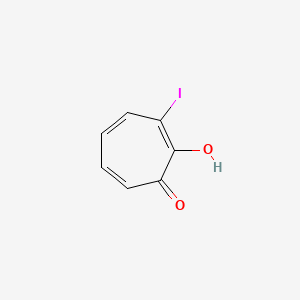
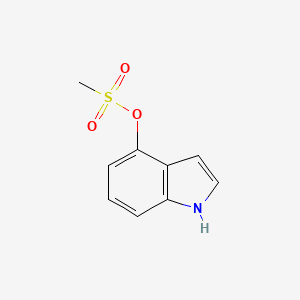
![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)

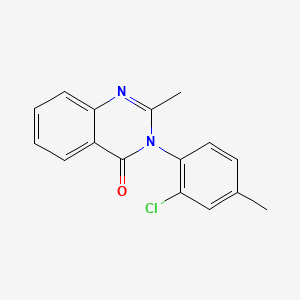
![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
